molecular formula C14H9FO3 B3011128 7-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde CAS No. 2241139-96-6

7-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde

Cat. No. B3011128
CAS RN: 2241139-96-6
M. Wt: 244.221
InChI Key: LLOSCNMCQKOTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of fluorophenol . Fluorophenols are aromatic compounds that have a phenol group substituted with a fluorine atom . They are often used as starting reagents for synthesizing pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “7-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde” were not found, fluorophenol derivatives are often synthesized through various chemical reactions . For instance, a fluorine-containing diphenylphosphine oxide derivative was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin .


Molecular Structure Analysis

The molecular structure analysis of such compounds typically involves techniques like single-crystal X-ray diffraction (SC-XRD) and computational methods . These techniques help in understanding the orientation of the fluorobenzene ring and other structural details .


Chemical Reactions Analysis

The chemical reactions involving fluorophenol derivatives can be complex and varied . They often involve reactions with other compounds to form new derivatives with desired properties .


Physical And Chemical Properties Analysis

Fluorophenols are typically white to light yellow crystal powders . They have various physical and chemical properties that make them useful in different applications .

Scientific Research Applications

Flame Retardancy in Epoxy Resins

A derivative of 7-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde, specifically benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO), has been utilized to enhance the flame retardancy of epoxy resins. This application is crucial in preventing fires in various settings, especially where epoxy resins are used as adhesives, coatings, or in electronic and composite materials . The addition of BFPPO to epoxy resins results in a significant increase in the limiting oxygen index and a UL-94 V-0 rating, indicating superior flame retardant properties .

Dielectric Property Improvement

The same BFPPO-modified epoxy resins exhibit improved dielectric properties, which is vital for advanced electronic materials. The modification leads to a reduction in both the dielectric constant and dielectric loss factor at different frequencies, making the material more suitable for electronic applications where lower dielectric properties are advantageous .

Corrosion Inhibition

Compounds related to 7-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde have been studied as corrosion inhibitors for carbon steel in acidic environments. This is particularly important in industries where metal equipment is exposed to corrosive substances. The presence of these compounds can significantly reduce the rate of corrosion, thereby extending the life of the equipment .

Mechanism of Action

The mechanism of action of fluorophenol derivatives can vary depending on their intended use. For instance, some derivatives have been studied for their anti-breast cancer activity against certain cell lines .

Safety and Hazards

Fluorophenols can be harmful if swallowed, in contact with skin, or if inhaled . They can cause skin and eye irritation and are harmful to aquatic life with long-lasting effects . Proper safety measures should be taken while handling these chemicals .

properties

IUPAC Name

7-(4-fluorophenyl)-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-11-3-1-10(2-4-11)12-5-9(7-16)6-13-14(12)18-8-17-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOSCNMCQKOTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=CC(=C2O1)C3=CC=C(C=C3)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.